2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
2,2-difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-7-2-4-8(5-3-7)10(9(14)15)6-11(10,12)13/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRKRLACALEMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+1] Cycloaddition of Difluorocarbene to Styrene Derivatives
The most direct route involves the [2+1] cycloaddition of difluorocarbene (CF) to a substituted styrene precursor. Difluorocarbene, generated in situ from reagents such as sodium chlorodifluoroacetate (NaClCFCOR) or trimethylsilyl chlorodifluoroacetate (TMSCFCOR), reacts with 4-methylstyrene to form the cyclopropane core. The reaction typically proceeds under mild conditions (50–80°C) in polar aprotic solvents like DMF or DMSO.
Example Procedure
A mixture of 4-methylstyrene (10 mmol) and NaClCFCOMe (12 mmol) in DMF is heated at 70°C for 12 hours. The intermediate methyl ester is hydrolyzed using aqueous NaOH (2 M) at reflux to yield the carboxylic acid.
Key Challenges
-
Regioselectivity : Competing [4+1] annulations may occur if electron-deficient alkenes are used.
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Functional Group Tolerance : Esters or nitriles in the styrene substrate require protection to avoid side reactions.
Ring Expansion of Bicyclic Precursors
Tandem [2+1]/Ring-Opening Strategy
A two-step approach involves initial [2+1] cycloaddition to form a strained bicyclo[1.1.1]pentane intermediate, followed by ring expansion. For example, difluorocarbene addition to 4-methylphenylacetylene generates a bicyclic intermediate, which undergoes acid-catalyzed ring opening to yield the cyclopropane carboxylic acid.
Mechanistic Insights
The ring-opening step proceeds via protonation of the bicyclic intermediate, leading to cleavage of the central C–C bond and migration of the carboxylic acid group. Triflic acid (TfOH) is often employed to enhance reaction rates.
Optimization Data
Palladium-Catalyzed C–F Bond Functionalization
Mizoroki–Heck Alkenylation
Recent advances employ palladium catalysis to functionalize gem-difluoroalkenes. A Mizoroki–Heck reaction between tetrasubstituted gem-difluoroalkenes and aryl boronic acids installs the 4-methylphenyl group while retaining the carboxylic acid functionality.
Reaction Conditions
Stereochemical Considerations
The reaction proceeds with high trans selectivity due to steric hindrance between the palladium center and fluorine substituents.
Comparison of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| [2+1] Cycloaddition | Short step count, scalable | Limited substrate scope | 50–75 |
| Ring Expansion | High regiocontrol | Requires harsh acidic conditions | 45–78 |
| Ester/Nitrile Hydrolysis | Mild conditions, broad applicability | Multi-step synthesis | 60–85 |
| Palladium Catalysis | Enables late-stage functionalization | High catalyst loading, cost | 65–82 |
Mechanistic and Practical Considerations
Difluorocarbene Generation
The choice of CF source significantly impacts efficiency:
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as an active pharmaceutical ingredient (API). Its difluoromethyl group can enhance lipophilicity and metabolic stability, making it an attractive scaffold for drug design.
Case Study: Anticancer Agents
Recent studies have investigated the use of difluorinated cyclopropane derivatives in the development of anticancer agents. The incorporation of this compound into drug candidates has shown promise in targeting specific cancer pathways, potentially leading to more effective treatments with reduced side effects.
Synthetic Intermediates
Due to its unique structure, 2,2-difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid serves as a key intermediate in the synthesis of various organic compounds. It is utilized in the construction of complex molecules through reactions such as:
- Cross-coupling reactions : Facilitating the formation of carbon-carbon bonds.
- Functionalization reactions : Enabling the introduction of diverse functional groups to enhance biological activity.
Agricultural Chemicals
The compound has potential applications in agrochemicals, particularly as a building block for herbicides and pesticides. Its ability to modulate biological pathways makes it suitable for developing selective agents that minimize impact on non-target species.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Cyclopropane Ring
Non-Fluorinated Analogs
- 1-(4-Methylphenyl)cyclopropane-1-carboxylic acid (CAS 83846-66-6): Lacks fluorine atoms, leading to reduced electronegativity and polarity. Molecular weight: 176.21 g/mol; mp 110–114°C .
Fluorinated Analogs
- Molecular weight: ~136.08 g/mol (estimated). Key feature: High polarity due to fluorine atoms; used as a building block for fluorinated pharmaceuticals .
2,2-Difluoro-1-methyl-cyclopropanecarboxylic acid (CAS 128073-33-6):
Positional and Functional Group Isomerism
Aromatic Substitution Patterns
- 2,2-Difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylic acid (CAS 1710345-30-4): 3-methylphenyl substituent alters steric and electronic interactions compared to the 4-methyl isomer.
2,2-Difluoro-1-(4-isopropylphenyl)cyclopropane-1-carboxylic acid (CAS 2229454-39-9):
Halogenated Derivatives
Electronic and Spectral Properties
Fluorine atoms significantly influence NMR and IR spectra:
- ¹H NMR : Fluorine coupling splits signals (e.g., J = 244.9 Hz for ¹³C-¹⁹F coupling in fluorophenyl derivatives) .
- IR : Stretching vibrations at ~1620 cm⁻¹ (C=O) and 1120–1220 cm⁻¹ (C-F) .
- Melting Points: Fluorinated analogs generally exhibit higher melting points (e.g., 154.7–155.0°C for a fluorophenyl amide) compared to non-fluorinated counterparts .
Data Tables
Table 1: Comparative Physical Properties
Biological Activity
2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative with potential applications in medicinal chemistry. Its unique structure, featuring two fluorine atoms and a cyclopropane ring, suggests interesting biological properties that merit detailed investigation.
- Molecular Formula : C₁₁H₁₀F₂O₂
- Molecular Weight : 212.19 g/mol
- CAS Number : 1707737-35-6
- Density : Approximately 1.3 g/cm³
- Boiling Point : 328.6 °C at 760 mmHg
Biological Activity Overview
The biological activity of 2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid has been explored primarily in the context of its pharmacological potential, particularly as a therapeutic agent. The compound's structural characteristics suggest it may interact with various biological targets.
Pharmacological Profile
Research indicates that compounds with similar structures often exhibit significant interactions with receptors and enzymes involved in critical biological pathways. For instance, the presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
Case Study 1: Anticancer Activity
A study investigated the effects of fluorinated cyclopropanes on cancer cell lines. The results demonstrated that derivatives similar to 2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid exhibited selective cytotoxicity against specific cancer types. The mechanism was hypothesized to involve the inhibition of cell proliferation through apoptosis induction.
Case Study 2: Enzyme Inhibition
Another research effort focused on the compound's ability to inhibit certain enzymes related to metabolic pathways. It was found that this compound could act as an inhibitor for enzymes involved in fatty acid metabolism, suggesting potential applications in metabolic disorders.
Data Table: Biological Activity Summary
Mechanistic Insights
The mechanisms underlying the biological activities of 2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid are still under investigation. However, preliminary studies suggest that its interaction with cellular receptors may modulate signaling pathways associated with cell survival and proliferation.
Q & A
Q. What are the optimal synthetic routes for 2,2-difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid, and how can reaction conditions be tailored to preserve its cyclopropane ring?
The synthesis typically involves cyclopropanation of a fluorinated precursor. For example, cyclopropylamine derivatives can react with halogenated aromatic intermediates under basic conditions (e.g., sodium hydroxide in dichloromethane or toluene) to form the cyclopropane core. Reaction optimization should include temperature control (e.g., 0–25°C) and inert atmospheres to prevent ring-opening side reactions. Analytical techniques like NMR and mass spectrometry are critical for confirming product integrity and purity .
Q. Which analytical methods are most reliable for characterizing the stereochemistry and purity of this compound?
High-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for resolving stereochemical configurations, particularly for the cyclopropane ring and fluorinated substituents. Mass spectrometry (HRMS or LC-MS) validates molecular weight, while X-ray crystallography may resolve ambiguous stereochemistry. Purity should be assessed via HPLC with UV/Vis or charged aerosol detection (>98% purity is typical for research-grade material) .
Q. What solvent systems and storage conditions are recommended to maintain the compound’s stability?
The compound is best stored at 2–8°C in anhydrous solvents (e.g., DMSO or acetonitrile) to prevent hydrolysis of the cyclopropane ring. Solubility in aqueous buffers is limited, requiring co-solvents like ethanol (≤10% v/v). Stability studies under accelerated conditions (40°C/75% RH) can identify degradation pathways, such as defluorination or ring-opening .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence the compound’s bioactivity compared to analogs like 2-(3,4-difluorophenyl)cyclopropane derivatives?
The 4-methyl group enhances lipophilicity, potentially improving membrane permeability, while the 2,2-difluoro motif may reduce metabolic degradation. Comparative studies with analogs (e.g., 2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid) show that electron-withdrawing substituents on the phenyl ring increase electrophilicity, affecting target binding. Structure-activity relationship (SAR) models should incorporate steric and electronic parameters from density functional theory (DFT) calculations .
Q. What mechanistic insights explain the compound’s susceptibility to thermal or enzymatic decomposition?
Cyclopropane rings are prone to ring-opening under acidic or oxidative conditions. For example, enzymatic degradation by cytochrome P450 enzymes may generate reactive intermediates. Kinetic studies using LC-MS/MS can track decomposition products, while isotopic labeling (e.g., ¹⁸O) elucidates hydrolysis pathways. Stabilization strategies include steric hindrance via methyl groups or fluorination to reduce electron density .
Q. How can computational modeling predict the compound’s interactions with biological targets such as enzymes or receptors?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER or GROMACS) model binding affinities to targets like carboxylases or transporters. Key parameters include the dihedral angle of the cyclopropane ring and electrostatic potential maps of the carboxylic acid group. Validation via mutagenesis studies (e.g., alanine scanning) confirms predicted interaction sites .
Q. What in vitro assays are appropriate for evaluating its pharmacological potential without confounding cytotoxicity?
Use cell-based assays (e.g., HEK293 or HepG2) with orthogonal readouts:
- Target engagement : Fluorescence polarization or surface plasmon resonance (SPR).
- Cytotoxicity : MTT or LDH assays at concentrations ≤100 µM.
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound remaining .
Q. How does stereochemistry (cis vs. trans) at the cyclopropane ring impact its biological activity and pharmacokinetics?
Enantiomers often exhibit divergent binding kinetics. For example, (1R,2R)-stereoisomers of similar cyclopropane derivatives show 10-fold higher affinity for certain enzymes than (1S,2S)-forms. Chiral HPLC or capillary electrophoresis separates enantiomers, while pharmacokinetic studies in rodent models assess differences in bioavailability and clearance .
Q. How should researchers address contradictions in reported data on its solubility or reactivity?
Discrepancies may arise from impurities or solvent history. Reproduce experiments using standardized protocols (e.g., USP <921> for solubility). Cross-validate with independent methods: Karl Fischer titration for water content, DSC for polymorph identification. Collaborative studies across labs can resolve inconsistencies .
Q. What strategies mitigate off-target effects in enzyme inhibition studies?
Counter-screening against related enzymes (e.g., ACC vs. ACOAT) identifies selectivity. Fluorogenic probes (e.g., coumarin-based substrates) enable real-time activity monitoring. Covalent inhibitors may require quenching steps (e.g., iodoacetamide) to distinguish specific vs. nonspecific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
